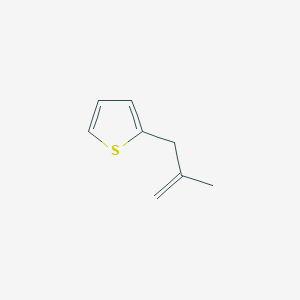
3-Chloro-2-methylphenethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylphenethyl acetate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylphenethyl acetate typically involves the esterification of 3-chloro-2-methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Chloro-2-methylphenethyl alcohol+Acetic acid→3-Chloro-2-methylphenethyl acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Formation of 3-chloro-2-methylbenzoic acid or 3-chloro-2-methylacetophenone.
Reduction: Formation of 3-chloro-2-methylphenethyl alcohol.
Substitution: Formation of 3-hydroxy-2-methylphenethyl acetate or 3-amino-2-methylphenethyl acetate.
科学的研究の応用
3-Chloro-2-methylphenethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-Chloro-2-methylphenethyl acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The chlorine and methyl substitutions on the phenyl ring can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Phenethyl acetate: Lacks the chlorine and methyl substitutions, making it less reactive in certain chemical reactions.
3-Chloro-phenethyl acetate: Similar but lacks the methyl group, which can affect its physical and chemical properties.
2-Methylphenethyl acetate: Lacks the chlorine atom, which can influence its reactivity and biological activity.
Uniqueness: 3-Chloro-2-methylphenethyl acetate is unique due to the combined presence of chlorine and methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(3-chloro-2-methylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-10(4-3-5-11(8)12)6-7-14-9(2)13/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPSKUPWGWIRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate](/img/structure/B7993587.png)



![2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7993613.png)
![2-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993622.png)
![O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate](/img/structure/B7993625.png)
![3-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7993640.png)



![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)


